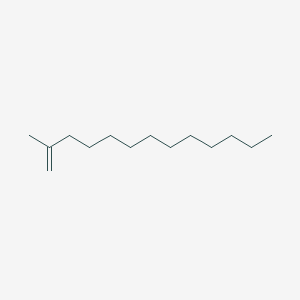

2-Methyl-1-tridecene

Overview

Description

2-Methyl-1-tridecene is a useful research compound. Its molecular formula is C14H28 and its molecular weight is 196.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Catalysis

A study by Yamato Yuki et al. (2013) demonstrated the use of a Rh/Ru dual-catalyst system for the one-pot, three-step reaction of isomerization/hydroformylation/hydrogenation of internal alkenes to n-alcohols. In this process, (Z)-2-tridecene was converted to 1-tetradecanol with high selectivity.

2. Spectroscopic Analysis

D. Gillies et al. (1990) conducted research on the correlation times for methyl groups from carbon-13 spin-lattice relaxation times and NOE data. They provided experimental evidence using molecules like polydecene (an oligomer of the alpha olefin decene) and other compounds, contributing to the understanding of molecular dynamics in these substances (Gillies et al., 1990).

3. Organic Synthesis

The research by Hiroji Oda et al. (1985) on the intramolecular alkylation of vinylgermanes and iododegermylation of 1-cycloalkenylgermanes mentioned the use of 2-methyl-2,3-epoxy-6-triethylgermyl-6-tridecene. This study explored the transformation of certain compounds, enhancing the understanding of organic synthesis processes (Oda et al., 1985).

4. Polymer Chemistry

J. Koivumäki and J. Seppälä (1993) researched the copolymerization of ethylene and 1-hexadecene using the metallocene catalyst system Cp2ZrCl2-methylaluminoxane. Their work contributes to understanding how high concentrations of comonomers like 1-hexadecene can be incorporated into copolymers, providing insights relevant to polymer chemistry (Koivumäki & Seppälä, 1993).

5. Catalysis and Reaction Mechanisms

The study by K. Ogura et al. (1983) on the catalytic activity of PdCl2 complexes with sulfur compounds as ligands highlighted the catalyst's effectiveness in the rearrangement of 3-acetoxy-1-tridecene to 1-acetoxy-2-tridecene. This research adds to the understanding of catalysis and reaction mechanisms in organic chemistry (Ogura et al., 1983).

Properties

IUPAC Name |

2-methyltridec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h2,4-13H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBHQOHLCULRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171040 | |

| Record name | 2-Methyl-1-tridecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18094-01-4 | |

| Record name | 2-Methyl-1-tridecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018094014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-tridecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chemical structure of 2-methyl-1-tridecene influence its reactivity with atmospheric oxidants like OH radicals and NO3 radicals?

A1: this compound, a branched alkene, exhibits enhanced reactivity towards atmospheric oxidants compared to linear alkenes. [, , ] This is primarily attributed to two factors:

- Increased C-H bond strength: The methyl branch increases the electron density around the double bond, making it more susceptible to attack by electrophilic radicals like OH and NO3. []

- Steric hindrance: The branched structure can hinder the approach of the oxidant, leading to a preference for hydrogen abstraction from the alkyl chain instead of addition to the double bond. []

Q2: How does the carbon chain length of alkenes affect their reaction rates with ozone (O3)?

A2: Research indicates a complex relationship between alkene carbon chain length and reaction rates with ozone. While shorter chain 1-alkenes show a gradual increase in reaction rate with increasing carbon number, this trend plateaus around C10. [] For 2-methyl-1-alkenes, the plateau occurs around C12. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)